molecular formula C14H20N2O3 B11850620 Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Cat. No.: B11850620
M. Wt: 264.32 g/mol
InChI Key: NBZUUANEHQISLC-UHFFFAOYSA-N
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Description

Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate can be achieved through various methods. One common approach involves the reaction of piperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The hydroxyl and carboxylate groups play a crucial role in its binding affinity and specificity. The compound may influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is unique due to the presence of both benzyl and hydroxyethyl groups. This combination enhances its versatility in chemical reactions and its potential biological activity. The dual functional groups allow for diverse modifications and applications in various fields .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c17-9-6-13-10-16(8-7-15-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,15,17H,6-11H2

InChI Key

NBZUUANEHQISLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)CCO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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